molecular formula C12H16O4 B1339598 Ethyl 2-(3,5-dimethoxyphenyl)acetate CAS No. 65976-77-4

Ethyl 2-(3,5-dimethoxyphenyl)acetate

Cat. No. B1339598
CAS RN: 65976-77-4
M. Wt: 224.25 g/mol
InChI Key: LPMABDMACJOZAT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethoxyphenyl)acetate is a chemical compound that is part of a broader class of organic molecules which often feature aromatic rings with methoxy substituents and an ester functional group. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to ethyl 2-(3,5-dimethoxyphenyl)acetate involves various strategies. For instance, ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate was synthesized through condensation and reduction reactions, using palladium-on-carbon as a catalyst . Another related compound, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized as a side product of the Biginelli reaction . These methods highlight the diverse synthetic routes that can be employed to create compounds with similar structural motifs.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(3,5-dimethoxyphenyl)acetate has been elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was determined by single-crystal X-ray structure analysis, revealing a nearly coplanar arrangement of carbon and oxygen atoms . NMR characterization of ethyl 4-[(E)-2-(3,4-dimethoxyphenyl)vinyl]phenoxyacetate provided detailed chemical shift assignments . These analyses are crucial for understanding the three-dimensional arrangement of atoms in these molecules and their potential interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. An unexpected Pummerer rearrangement was observed during the synthesis of a related compound, which also provided an alternative route to 2,3-dimethylthiobenzofurans . Oxidative scission reactions using lead tetraacetate have been employed to break specific bonds in ethyl 2,2-dimethoxycyclopropanecarboxylates, leading to the formation of unusual anhydride bis-acetals . These studies demonstrate the complex behavior of these molecules under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to ethyl 2-(3,5-dimethoxyphenyl)acetate are influenced by their molecular structure. For instance, the presence of dimethoxy substituents and the ester group can affect the compound's solubility, boiling point, and reactivity. The intermolecular hydrogen bonding observed in the crystal structure of 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid indicates the potential for these compounds to form dimers and higher-order structures . Additionally, the electrophilicity index of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggests strong electrophilic character, which could be relevant for understanding the reactivity of similar compounds .

Scientific Research Applications

Antioxidant Capacity Enhancement

Ethyl 2-(3,5-dimethoxyphenyl)acetate, closely related to dimethoxyphenol compounds, has been studied for its potential as an antioxidant. One study focused on the laccase-mediated oxidation of 2,6-dimethoxyphenol, resulting in compounds with higher antioxidant capacity. This suggests that Ethyl 2-(3,5-dimethoxyphenyl)acetate or similar compounds could be modified to enhance their antioxidant properties, beneficial for various applications, including food preservation and pharmaceuticals (Adelakun et al., 2012).

Corrosion Inhibition

Ethyl 2-(3,5-dimethoxyphenyl)acetate's structural analogs have been investigated for their corrosion inhibition properties. A study on chalcone derivatives, which are structurally similar, revealed their effectiveness in inhibiting mild steel corrosion in acidic environments. This suggests a potential application for Ethyl 2-(3,5-dimethoxyphenyl)acetate in corrosion protection, an essential aspect in industrial maintenance and metal preservation (Lgaz et al., 2017).

Safety and Hazards

Ethyl 2-(3,5-dimethoxyphenyl)acetate is identified with the GHS07 pictogram, indicating that it is a hazardous substance . It can cause serious eye irritation and may cause drowsiness or dizziness .

Relevant Papers The relevant papers retrieved provide information about the properties and potential uses of Ethyl 2-(3,5-dimethoxyphenyl)acetate . These papers could be analyzed for more detailed information about this compound.

Mechanism of Action

Target of Action

Ethyl 2-(3,5-dimethoxyphenyl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-(3,5-dimethoxyphenyl)acetate may also interact with various targets.

Mode of Action

The exact mode of action of Ethyl 2-(3,5-dimethoxyphenyl)acetate is currently unknown due to the lack of specific research on this compound. Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that Ethyl 2-(3,5-dimethoxyphenyl)acetate may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be hypothesized that Ethyl 2-(3,5-dimethoxyphenyl)acetate may have similar effects.

properties

IUPAC Name

ethyl 2-(3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMABDMACJOZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474127
Record name Ethyl 2-(3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-dimethoxyphenyl)acetate

CAS RN

65976-77-4
Record name Ethyl 2-(3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-dimethoxyphenylacetic acid (2.0 g; 10 mmol) and H2SO4 (conc.; 0.2 mL) in EtOH (50 mL) was refluxed overnight. The solution was concentrated, and the resultant material was dissolved in aqueous NaOH (1M). After extraction with ether (2×75 mL), washing of the combined organic phase with brine, drying (Na2SO4) and evaporating, 2.0 g (88%) of the sub-title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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